2-Methyl-5-vinylpyrazine

Flavor Chemistry Sensory Science Food Science

2-Methyl-5-vinylpyrazine (CAS 13925-08-1) is a heterocyclic aromatic compound classified as a substituted pyrazine, characterized by a methyl group at the 2-position and a vinyl group at the 5-position of the pyrazine ring. It is a colorless to yellow liquid with a coffee-like aroma, a molecular weight of 120.15 g/mol, a boiling point of 65–66 °C at 12 mmHg, and a calculated LogP of 1.04.

Molecular Formula C7H8N2
Molecular Weight 120.15 g/mol
CAS No. 13925-08-1
Cat. No. B089282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-vinylpyrazine
CAS13925-08-1
Molecular FormulaC7H8N2
Molecular Weight120.15 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=N1)C=C
InChIInChI=1S/C7H8N2/c1-3-7-5-8-6(2)4-9-7/h3-5H,1H2,2H3
InChIKeyJASFBLBUHWKFBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery slightly soluble in water;  Soluble in acetone
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-vinylpyrazine (CAS 13925-08-1): Technical Baseline for Procurement and Scientific Selection


2-Methyl-5-vinylpyrazine (CAS 13925-08-1) is a heterocyclic aromatic compound classified as a substituted pyrazine, characterized by a methyl group at the 2-position and a vinyl group at the 5-position of the pyrazine ring [1]. It is a colorless to yellow liquid with a coffee-like aroma, a molecular weight of 120.15 g/mol, a boiling point of 65–66 °C at 12 mmHg, and a calculated LogP of 1.04 [2][3]. Its dual functionality as both a polymerizable monomer (via the vinyl group) and a flavor compound underpins its diverse applications.

Why 2-Methyl-5-vinylpyrazine Cannot Be Simply Substituted with a Generic Pyrazine Analog


2-Methyl-5-vinylpyrazine occupies a unique chemical space due to its specific 2,5-substitution pattern, which imparts properties that are not readily replicated by other pyrazine derivatives. Substitution with a generic 2-alkylpyrazine (e.g., 2-methylpyrazine) or an alternative vinylpyrazine isomer (e.g., 2-vinylpyrazine) would result in a complete loss of the compound's signature dual functionality: the combination of a polymerizable vinyl handle and a distinct coffee-like aroma profile [1]. This is because the electronic and steric effects of the methyl group in the 2-position directly influence the reactivity of the vinyl group in the 5-position during polymerization [2]. Conversely, replacing the compound with a simple alkylpyrazine for a flavor application would eliminate the vinyl group, thereby forfeiting the compound's unique odor character and its utility as a reactive building block [3]. Therefore, substitution is not viable for applications requiring both sensory performance and chemical reactivity.

Quantitative Differentiation Evidence for 2-Methyl-5-vinylpyrazine Versus Closest Analogs


Sensory Differentiation: Coffee-Like Aroma Specificity

2-Methyl-5-vinylpyrazine is characterized by a potent and specific coffee-like aroma, which is qualitatively and quantitatively distinct from the nutty/roasted or earthy notes of common alkylpyrazine alternatives [1]. While many pyrazines contribute to roasted food aromas, this specific compound is a key marker for coffee flavor reconstitution studies [2].

Flavor Chemistry Sensory Science Food Science

Polymerizability: Presence of Reactive Vinyl Handle

The vinyl group at the 5-position enables 2-Methyl-5-vinylpyrazine to function as a polymerizable monomer, a capability absent in its non-vinyl analog, 2-methylpyrazine [1]. This structural feature is explicitly leveraged in patent literature for the synthesis of cross-linked hydrogels, where 2-Methyl-5-vinylpyrazine is claimed as a key comonomer to impart specific properties, such as high refractive index [2]. In contrast, 2-methylpyrazine lacks this polymerizable function.

Polymer Chemistry Material Science Hydrogels

Comonomer Performance: Enhanced Char Yield in Thermoset Copolymers

When incorporated as a vinyl-terminating agent in polystyrylpyrazine prepolymers, 2-Methyl-5-vinylpyrazine imparts a quantifiably higher char yield to the final thermoset copolymer compared to a non-vinyl terminated resin [1]. This enhanced char yield, a measure of fire resistance, is a direct result of the addition cure mechanism enabled by the vinyl group, which avoids the water-releasing condensation cure of the comparator [2].

Polymer Chemistry Material Science Thermosetting Resins

Physicochemical Profile: Distinct Volatility and Solubility

2-Methyl-5-vinylpyrazine exhibits a specific physicochemical profile, including a moderate LogP of 1.04 and a vapor pressure of 1.6 mmHg at 25°C . This profile differs from more polar pyrazine acids (e.g., pyrazinoic acid) or more lipophilic, fully alkylated pyrazines (e.g., tetramethylpyrazine), directly impacting its formulation behavior and headspace release in flavor applications [1].

Physical Chemistry Analytical Chemistry Formulation Science

High-Impact Application Scenarios for 2-Methyl-5-vinylpyrazine in Research and Industry


Flavor Reconstitution and Authentic Coffee Aroma Research

For research aimed at accurately recreating or analyzing the complex aroma of roasted coffee, 2-Methyl-5-vinylpyrazine is an essential component. Its specific coffee-like aroma, as documented in flavor chemistry literature and JECFA specifications, makes it a critical target analyte and a necessary ingredient in model systems [1]. Using a generic alkylpyrazine substitute would introduce an incorrect nutty or earthy note, thereby invalidating the sensory accuracy of the research [2]. This compound is procured specifically for studies on Maillard reaction products and food aroma profiling.

Synthesis of Functional Hydrogels for Ophthalmic Devices

In the development of advanced hydrogel materials, particularly those requiring high refractive index for intraocular lenses or similar optical applications, 2-Methyl-5-vinylpyrazine serves as a critical copolymerizable monomer [3]. Its vinyl group enables it to be covalently integrated into the polymer network, unlike non-polymerizable pyrazines. This specific functionality is leveraged to tailor the final polymer's optical and physical properties, a feature that makes it a procured specialty chemical in biomedical material science.

Development of High-Performance Thermosetting Composites

For material scientists developing fire-resistant composites for aerospace or electronics, 2-Methyl-5-vinylpyrazine is a key building block for synthesizing vinyl-terminated polystyrylpyrazine prepolymers [4]. Its incorporation enables an addition cure mechanism that eliminates water vapor release and yields a copolymer with a quantifiably higher char yield compared to traditional N,N'-bis-imide resins [5]. This translates directly to improved fire resistance and mechanical integrity in the final composite. The compound is specifically chosen for its ability to confer these performance advantages.

Chemical Probes for Vinyl Heterocycle Polymerization Studies

2-Methyl-5-vinylpyrazine is used as a model monomer to study the polymerization kinetics and stereochemistry of vinyl-substituted heterocycles. Research has shown that the free-radical polymerization of similar compounds (e.g., 2-vinylpyrazine) yields an atactic polymer, and studies with 2-Methyl-5-vinylpyrazine provide insight into the influence of the methyl substituent on polymer microstructure and properties [6]. It is procured for fundamental research into structure-property relationships in heterocyclic polymers.

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